molecular formula C13H16ClN3O2 B3848604 N-(tert-butyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide

N-(tert-butyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3848604
M. Wt: 281.74 g/mol
InChI Key: SOXHYDUVSHAWGR-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide, commonly known as CBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBB belongs to the class of hydrazones and has shown promising results in various studies related to cancer treatment, inflammation, and oxidative stress.

Mechanism of Action

The mechanism of action of CBB involves the inhibition of various cellular pathways that are involved in cancer cell growth and inflammation. CBB has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. CBB also induces cell death in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects
CBB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and lead to various diseases. CBB has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. In addition, CBB has been found to reduce the production of pro-inflammatory cytokines, which can cause inflammation and lead to various diseases.

Advantages and Limitations for Lab Experiments

CBB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown to be stable under various conditions. CBB has also been found to be non-toxic and non-carcinogenic, making it a safe compound to work with. However, CBB has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, CBB has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research on CBB. One potential direction is to study its efficacy in combination with other chemotherapeutic agents for cancer treatment. Another potential direction is to study its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, future research can focus on improving the bioavailability of CBB and developing more efficient synthesis methods.

Scientific Research Applications

CBB has been extensively studied for its potential therapeutic properties. It has shown promising results in cancer treatment, particularly in breast cancer, where it has been found to induce cell death and inhibit tumor growth. CBB has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, CBB has been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage.

properties

IUPAC Name

N-tert-butyl-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-13(2,3)16-11(18)12(19)17-15-8-9-4-6-10(14)7-5-9/h4-8H,1-3H3,(H,16,18)(H,17,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXHYDUVSHAWGR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C(=O)N/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide
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